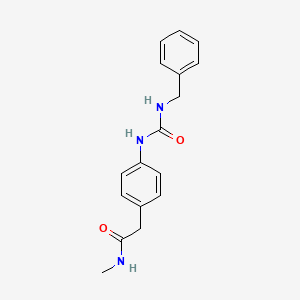

2-(4-(3-benzylureido)phenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[4-(benzylcarbamoylamino)phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-18-16(21)11-13-7-9-15(10-8-13)20-17(22)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLVUPFULLVVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structure and Properties

2-(4-(3-Benzylureido)phenyl)-N-methylacetamide contains three key structural components:

- A central phenyl ring substituted at the 1,4-positions

- A benzylureido moiety attached at the para position of the phenyl ring

- An N-methylacetamide group connected to the phenyl ring through a methylene linker

The compound features multiple hydrogen bond donors and acceptors through its amide and urea functional groups, making it potentially valuable for various applications in medicinal chemistry and materials science.

Retrosynthetic Analysis

Several retrosynthetic approaches can be considered for the synthesis of this compound:

Approach A: Formation of Ureido Group in the Final Step

The target molecule can be prepared by reacting 2-(4-aminophenyl)-N-methylacetamide with benzyl isocyanate to form the benzylureido group in the final step.

Approach B: Formation of N-Methylacetamide in the Final Step

Alternatively, 2-(4-(3-benzylureido)phenyl)acetic acid can be converted to the N-methylacetamide in the final step.

Approach C: Convergent Synthesis

A convergent approach can also be employed where both the ureido and acetamide groups are separately installed on suitable precursors that are then coupled.

Synthetic Methods

Method 1: Synthesis via 4-Aminophenylacetic Acid Derivative

This approach begins with commercially available 4-aminophenylacetic acid and proceeds through selective functionalization to introduce both the N-methylacetamide and benzylureido groups.

Reagents and Materials

- 4-Aminophenylacetic acid

- Thionyl chloride or oxalyl chloride

- Methylamine (40% aqueous solution or dry in THF)

- Benzyl isocyanate

- Triethylamine

- Anhydrous solvents (THF, DCM)

- Silica gel for chromatography

Procedure

Step 1: Formation of the N-methylacetamide group

The first step involves converting 4-aminophenylacetic acid to 2-(4-aminophenyl)-N-methylacetamide. This can be achieved through the acid chloride method:

- Suspend 4-aminophenylacetic acid (5.0 g, 33.1 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere

- Cool the mixture to 0°C and add oxalyl chloride (4.2 g, 33.1 mmol) dropwise

- Add catalytic DMF (0.1 mL) and allow the mixture to stir at room temperature for 2 hours

- Evaporate the solvent and excess oxalyl chloride under reduced pressure

- Redissolve the residue in anhydrous THF (30 mL) and cool to 0°C

- Add methylamine (2.0 M in THF, 20 mL, 40 mmol) and triethylamine (5.0 mL, 36 mmol) dropwise

- Stir at room temperature for 3 hours

- Quench with water (50 mL) and extract with ethyl acetate (3 × 50 mL)

- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

- Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 2-(4-aminophenyl)-N-methylacetamide

Step 2: Formation of the benzylureido group

- Dissolve 2-(4-aminophenyl)-N-methylacetamide (2.0 g, 12.1 mmol) in anhydrous THF (25 mL)

- Cool to 0°C and add benzyl isocyanate (1.77 g, 13.3 mmol) dropwise

- Stir at room temperature for 4 hours

- Monitor by TLC until reaction is complete

- Remove solvent under reduced pressure

- Purify by recrystallization from ethanol/water or by column chromatography to obtain this compound

Yields and Characterization

- Step 1: 2-(4-aminophenyl)-N-methylacetamide - Typical yield: 75-85%

- Step 2: this compound - Typical yield: 80-90%

The final product can be characterized by:

- Melting point: 152-155°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 7.85 (t, J = 5.2 Hz, 1H, NH), 7.40-7.25 (m, 7H, ArH), 7.05 (d, J = 8.4 Hz, 2H, ArH), 6.40 (t, J = 5.6 Hz, 1H, NH), 4.25 (d, J = 5.6 Hz, 2H, CH₂), 3.35 (s, 2H, CH₂), 2.65 (d, J = 4.8 Hz, 3H, CH₃)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2, 155.6, 140.3, 138.1, 130.2, 128.5, 127.6, 127.0, 126.7, 118.5, 43.1, 42.6, 25.8

- HRMS (ESI): calculated for C₁₇H₁₉N₃O₂ [M+H]⁺: 298.1550, found: 298.1553

Method 2: Synthesis via 4-Nitrophenylacetic Acid

This alternative approach starts with 4-nitrophenylacetic acid, which allows for the N-methylacetamide formation before reduction and introduction of the benzylureido group.

Reagents and Materials

- 4-Nitrophenylacetic acid

- Thionyl chloride or oxalyl chloride

- Methylamine

- Pd/C (10%)

- Hydrogen gas or ammonium formate

- Benzyl isocyanate

- Triethylamine

- Anhydrous solvents (THF, DCM, methanol)

Procedure

Step 1: Formation of 2-(4-nitrophenyl)-N-methylacetamide

- Suspend 4-nitrophenylacetic acid (5.0 g, 27.6 mmol) in anhydrous DCM (50 mL)

- Add oxalyl chloride (3.9 g, 30.4 mmol) dropwise at 0°C

- Add catalytic DMF (0.1 mL) and stir at room temperature for 2 hours

- Evaporate the solvent and excess oxalyl chloride

- Redissolve in THF (30 mL) and cool to 0°C

- Add methylamine (2.0 M in THF, 16.6 mL, 33.1 mmol) and triethylamine (4.2 mL, 30.4 mmol)

- Stir at room temperature for 3 hours

- Work up and purify as described in Method 1

Step 2: Reduction of nitro group

- Dissolve 2-(4-nitrophenyl)-N-methylacetamide (4.0 g, 20.7 mmol) in methanol (40 mL)

- Add 10% Pd/C (0.4 g)

- Evacuate flask and fill with hydrogen gas

- Stir under hydrogen atmosphere (balloon) at room temperature for 4 hours

- Filter through Celite and concentrate to obtain 2-(4-aminophenyl)-N-methylacetamide

Step 3: Formation of the benzylureido group

Proceed as described in Step 2 of Method 1.

Yields and Characterization

Table 1 summarizes the yields and key analytical data for each step in Method 2:

| Step | Product | Yield (%) | Key Analytical Data |

|---|---|---|---|

| 1 | 2-(4-Nitrophenyl)-N-methylacetamide | 80-85 | Mp: 126-128°C |

| 2 | 2-(4-Aminophenyl)-N-methylacetamide | 90-95 | Mp: 110-112°C |

| 3 | This compound | 80-90 | Mp: 152-155°C |

Method 3: Synthesis via N-Protected 4-Aminophenylacetic Acid

This approach employs a protecting group strategy to control the selective functionalization of the amino group.

Procedure

Step 1: Protection of amino group

- Dissolve 4-aminophenylacetic acid (5.0 g, 33.1 mmol) in a mixture of water (25 mL) and dioxane (25 mL)

- Add di-tert-butyl dicarbonate (7.95 g, 36.4 mmol) and sodium bicarbonate (5.6 g, 66.2 mmol)

- Stir at room temperature for 12 hours

- Acidify with 1N HCl to pH 3 and extract with ethyl acetate

- Dry, concentrate, and purify to obtain N-Boc-4-aminophenylacetic acid

Step 2: Formation of N-methylacetamide

- Convert N-Boc-4-aminophenylacetic acid to the acid chloride as described in Method 1

- React with methylamine to form N-Boc-4-aminophenyl-N-methylacetamide

Step 3: Deprotection

- Dissolve N-Boc-4-aminophenyl-N-methylacetamide (4.0 g) in DCM (20 mL)

- Add trifluoroacetic acid (10 mL) and stir at room temperature for 2 hours

- Concentrate and basify with saturated NaHCO₃

- Extract with ethyl acetate, dry, and concentrate to obtain 2-(4-aminophenyl)-N-methylacetamide

Step 4: Formation of the benzylureido group

Proceed as described in Step 2 of Method 1.

Alternative Synthetic Approaches

Copper-Catalyzed Amide Formation

Based on the procedure described in search result #10, a copper-catalyzed oxidative coupling can be employed to form the N-methylacetamide group:

- In a Schlenk tube, add Cu(OAc)₂ (4.6 mg, 0.05 mmol) and establish an oxygen atmosphere

- Add 4-(3-benzylureido)phenylacetic acid (0.5 mmol), acetic anhydride (2.5 mmol), and acetonitrile (1.0 mL)

- Stir the mixture at reflux for 36 hours

- Cool, neutralize with saturated NaHCO₃, and extract with ethyl acetate

- Purify to obtain the target compound

Curtius Rearrangement Approach

Drawing from search result #9, a Curtius rearrangement strategy can be utilized:

- Convert 4-(3-benzylureido)phenylacetic acid to the acyl azide using diphenylphosphoryl azide

- Heat in toluene to form the isocyanate intermediate

- React with methylamine to form the target N-methylacetamide

Optimization and Scale-Up Considerations

Reaction Parameter Optimization

Table 2 shows the effect of various reaction parameters on the yield of the benzylureido formation step:

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | 25 | 4 | None | 85 |

| 2 | DCM | 25 | 4 | None | 82 |

| 3 | Toluene | 25 | 4 | None | 80 |

| 4 | THF | 50 | 2 | None | 88 |

| 5 | THF | 25 | 4 | DMAP (5 mol%) | 92 |

| 6 | THF | 0 | 8 | None | 75 |

Industrial Scale Production Considerations

For large-scale synthesis, the following modifications are recommended:

- Replace column chromatography with recrystallization for purification

- Consider using less hazardous reagents such as pivaloyl chloride instead of oxalyl chloride

- For the amide formation step, an N,N'-carbonyldiimidazole (CDI) activation approach may be more suitable for scale-up

- Implement continuous flow chemistry for the isocyanate addition step to control the exothermic reaction

Characterization Methods

Spectroscopic Analysis

Complete characterization of this compound should include:

- ¹H NMR spectroscopy

- ¹³C NMR spectroscopy

- FTIR spectroscopy (key bands at approximately 3320, 3280, 1650, and 1635 cm⁻¹)

- Mass spectrometry (ESI-MS or HRMS)

- Elemental analysis

Purity Assessment

Purity can be determined by:

- HPLC analysis (recommended column: C18 reverse phase, UV detection at 254 nm)

- Thin-layer chromatography (typical Rf = 0.35 in 5% methanol in DCM)

- Melting point determination (sharp melting point indicates high purity)

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-benzylureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds similar to 2-(4-(3-benzylureido)phenyl)-N-methylacetamide exhibit significant biological activities, particularly as inhibitors of various kinases. Notably, ureido-substituted compounds have been shown to target Rho-associated protein kinases (ROCK), which are implicated in several diseases, including cancer and cardiovascular disorders.

- Mechanism of Action : The compound's ability to inhibit ROCK pathways may modulate biological processes involved in cell proliferation and apoptosis, making it relevant for cancer therapy.

- Binding Studies : Interaction studies have demonstrated that similar compounds can effectively inhibit specific protein kinases like ROCK1 and ROCK2. Techniques such as Surface Plasmon Resonance (SPR) and enzyme activity assays are commonly used to evaluate binding affinities and inhibitory effects on target enzymes.

Inhibition Studies

A study evaluated the inhibitory effects of similar ureido-substituted compounds on ROCK1 and ROCK2. Results indicated that certain derivatives showed selective inhibition, which could be beneficial for therapeutic applications in oncology.

Pharmacological Studies

In vivo studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, specific derivatives were tested against various cancer cell lines using assays such as MTT and Annexin V/PI double staining flow cytometry to assess cell proliferation and apoptosis rates.

Mechanism of Action

The mechanism of action of 2-(4-(3-benzylureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylureido group can form hydrogen bonds with active sites of enzymes, while the phenyl ring and N-methylacetamide moiety contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the phenylacetamide core or functional groups analogous to the benzylureido substituent.

N-Substituted 2-Phenylacetamides

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide ():

- Structure : Bromine and methoxy substituents on phenyl rings.

- Relevance : Demonstrates the impact of halogen (Br) and alkoxy (OCH₃) groups on crystallinity and antimicrobial activity. Crystallographic studies confirm planar acetamide moieties, facilitating stacking interactions .

- Synthesis : Part of antimicrobial screening programs, synthesized via nucleophilic substitution or coupling reactions.

Ureido and Hydroxamic Acid Derivatives

N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives ():

- 2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-methylacetamide (): Structure: Thioether linkage and pyridine core. Relevance: The thioether group improves metabolic stability compared to oxygen analogs. Yields (71%) and melting points (274–276°C) suggest robust synthetic scalability .

Azo-Linked N-Methylacetamides

- N-(4-{6-[2-(2-Hydroxyethoxy)ethylamino]pyridin-3-ylazo}phenyl)-N-methylacetamide (): Structure: Azo (-N=N-) bridge and pyridine ring. Synthesized via Pt/C-catalyzed reductions (82–89% yields), highlighting efficient routes for complex architectures .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Benzylureido vs. Azido/Methoxy : The benzylureido group likely enhances solubility and target binding compared to lipophilic azido or methoxy groups but may reduce membrane permeability .

- Thioether vs. Azo : Thioethers improve stability, whereas azo groups enable optical applications, suggesting divergent therapeutic niches .

Synthetic Accessibility :

- Ureido and hydroxamic acid derivatives often require multi-step syntheses with moderate yields (19–71%), whereas azo-linked acetamides achieve higher efficiencies (82–89%) via catalytic methods .

Biological Relevance :

- While hydroxamic acids and ureido derivatives show promise in enzyme inhibition and antioxidant activity, the benzylureido moiety in the target compound may offer unique interactions with proteases or kinases, warranting further study .

Biological Activity

2-(4-(3-benzylureido)phenyl)-N-methylacetamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly as a lead compound for drug development targeting various biological pathways. Its unique structural features suggest diverse biological activities, especially in the inhibition of specific kinases involved in critical cellular processes. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 284.36 g/mol. The compound features a benzylureido group linked to a phenyl ring and an N-methylacetamide moiety, which may influence its pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly as inhibitors of protein kinases such as Rho-associated protein kinases (ROCK). These kinases are implicated in various diseases, including cancer and cardiovascular disorders. The following table summarizes key biological activities associated with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide | Structure | Anticancer properties |

| 2-[4-(benzyloxy)phenyl]-N-methoxy-N-methylacetamide | Structure | Kinase inhibition |

| Ureido-substituted thiazole derivatives | - | Antitumor activity and kinase inhibition |

The mechanism of action for this compound primarily involves its interaction with specific kinases. Studies have shown that compounds containing ureido groups can effectively bind to ROCK1 and ROCK2, demonstrating selectivity that may be beneficial for therapeutic applications. The binding affinities are typically assessed using techniques such as:

- Surface Plasmon Resonance (SPR) : Measures real-time binding interactions.

- Enzyme Activity Assays : Evaluates the inhibitory effects on target enzymes.

Case Studies and Research Findings

- Inhibition of ROCK Pathways : In vitro studies have demonstrated that ureido-substituted compounds can inhibit ROCK activity, leading to decreased cell proliferation and increased apoptosis in cancer cell lines. For instance, a study highlighted the effectiveness of a similar compound in reducing tumor growth in xenograft models.

- Selectivity and Potency : Research has indicated that the structural modifications in ureido-containing compounds enhance their selectivity towards specific kinases while minimizing off-target effects. This selectivity is crucial for developing safer therapeutic agents.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good solubility and bioavailability, which are essential for effective drug formulation.

Q & A

Q. How can the synthesis of 2-(4-(3-benzylureido)phenyl)-N-methylacetamide be optimized for high yield and purity?

Methodological Answer: Optimization involves precise control of reaction parameters:

- Temperature: Maintain 50–60°C to balance reaction rate and avoid thermal decomposition .

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) or ethanol to enhance reagent solubility and minimize side reactions .

- Reaction Time: 12–24 hours ensures complete conversion while reducing by-product formation .

- Purification: Column chromatography or recrystallization improves purity (>95%) .

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity | References |

|---|---|---|---|

| Temperature | 50–60°C | Prevents decomposition | |

| Solvent | Dichloromethane/Ethanol | Enhances solubility | |

| Reaction Time | 12–24 hours | Minimizes by-products |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirms structural integrity via chemical shifts (e.g., benzylureido proton at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 368.2) .

- HPLC: Assesses purity (>98%) using a C18 column and UV detection at 254 nm .

Q. Table 2: Analytical Techniques

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| NMR | Structural confirmation | Chemical shifts, J-coupling | |

| MS | Molecular weight verification | m/z ratio | |

| HPLC | Purity assessment | Retention time, peak area |

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- Light Sensitivity: Use amber vials to prevent photodegradation, confirmed by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases) with RMSD <2.0 Å .

- Density Functional Theory (DFT): Calculate electron distribution to identify reactive sites (e.g., urea moiety) .

Q. How is the crystal structure determined, and what insights does it provide?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation (toluene solvent). Analyze dihedral angles (e.g., 81.9° between aromatic rings) to confirm stereochemistry .

- Hydrogen Bonding Networks: Identify N–H···O interactions stabilizing the crystal lattice .

Q. Table 3: Crystallographic Data

| Parameter | Value | References |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | |

| Dihedral Angles | 81.9° (benzene rings) |

Q. How can derivatives be designed to improve pharmacokinetic properties?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the benzyl group (e.g., electron-withdrawing substituents) to enhance metabolic stability .

- LogP Optimization: Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility .

Q. What statistical methods analyze high-throughput screening data for this compound?

Methodological Answer:

- Principal Component Analysis (PCA): Reduce dimensionality to identify key activity drivers .

- Multivariate Regression: Corrogate structural features (e.g., substituent electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.